molecular formula C16H18N4O2 B2613929 1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 374600-85-8

1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2613929
CAS No.: 374600-85-8
M. Wt: 298.346
InChI Key: COZBOOBOYNKJBR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a chemical compound with a complex structure that includes a purine base with methyl and phenylpropyl substitutions

Preparation Methods

The synthesis of 1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a phenylpropyl halide under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylpropyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or analgesic compound.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it has been studied for its ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular cyclic AMP levels .

Comparison with Similar Compounds

1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-18-14-13(15(21)19(2)16(18)22)20(11-17-14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZBOOBOYNKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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